molecular formula C24H19FN2O2 B12346673 (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B12346673
M. Wt: 386.4 g/mol
InChI Key: LRECDNZTWABHAV-UHFFFAOYSA-N
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Description

(2Z)-2-[(5-Fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a 2H-chromene backbone with a Z-configured imino group at position 2 and a carboxamide substituent at position 2. The phenylimino group is substituted with a fluorine atom at position 5 and a methyl group at position 2, while the N-phenylcarboxamide moiety features a 2-methylphenyl group.

Properties

Molecular Formula

C24H19FN2O2

Molecular Weight

386.4 g/mol

IUPAC Name

2-(5-fluoro-2-methylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide

InChI

InChI=1S/C24H19FN2O2/c1-15-7-3-5-9-20(15)26-23(28)19-13-17-8-4-6-10-22(17)29-24(19)27-21-14-18(25)12-11-16(21)2/h3-14H,1-2H3,(H,26,28)

InChI Key

LRECDNZTWABHAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions One common approach is to start with the chromene core, which can be synthesized through a cyclization reaction of suitable precursors

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorinated phenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name (Z-configuration implied) Phenylimino Substituent N-Phenylcarboxamide Substituent Molecular Formula Average Mass (g/mol) Key Features
Target Compound 5-Fluoro-2-methylphenyl 2-Methylphenyl C24H20FN3O2 409.44 (calculated) Fluorine enhances electronegativity; methyl groups increase lipophilicity.
(2Z)-2-[(5-Chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide 5-Chloro-2-fluorophenyl 4-Chlorophenyl C22H13Cl2FN2O2 427.256 Dual chlorine atoms increase molecular weight and hydrophobicity.
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 3-Methoxyphenyl 2-Methoxyphenyl C24H20N2O4 408.43 (calculated) Methoxy groups improve solubility via hydrogen bonding.
(2Z)-7-Hydroxy-2-[(2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 2-Methoxyphenyl Tetrahydrofuran-2-ylmethyl C23H22N2O5 406.44 (calculated) Hydroxy group at position 7 enhances polarity; tetrahydrofuran substituent introduces stereochemical complexity.

Key Observations:

Halogen vs. In contrast, chlorine in ’s analog increases molecular weight and may enhance binding to hydrophobic targets . Methoxy-substituted analogs () exhibit higher polarity, likely improving aqueous solubility but reducing blood-brain barrier penetration .

N-Substituent Variations :

  • The 2-methylphenyl group in the target compound contributes to steric bulk, possibly affecting binding pocket interactions.
  • The tetrahydrofuran-2-ylmethyl group in introduces a heterocyclic moiety, which could influence metabolic stability or target selectivity .

Inferred Pharmacological Implications

  • Antimicrobial Activity : Chlorine-substituted analogs () may exhibit enhanced antifungal or antibacterial activity due to increased lipophilicity .
  • Antitumor Potential: Methoxy groups () could modulate cytotoxicity by altering solubility and cellular uptake .
  • Metabolic Stability : Bulky substituents (e.g., tetrahydrofuran in ) may reduce cytochrome P450-mediated degradation .

Biological Activity

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide, often referred to as a chromene derivative, is a synthetic organic compound with a complex structure featuring a chromene ring, an imine functional group, and a carboxamide group. Its molecular formula is C23H19FN2O4C_{23}H_{19}FN_2O_4 with a molecular weight of approximately 406.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications.

Chemical Structure and Properties

The structural characteristics of the compound are pivotal in determining its biological activity. The presence of the fluorine atom and multiple aromatic rings suggests enhanced electronic properties that may contribute to its pharmacological effects.

Table 1: Chemical Properties of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide

PropertyValue
Molecular FormulaC₁₉H₁₉FN₂O₄
Molecular Weight406.4 g/mol
CAS Number1327169-00-5
Melting PointNot Available
Boiling PointNot Available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies indicate that it may modulate enzyme activities or receptor functions, leading to various therapeutic effects:

  • Anticancer Activity : Similar chromene derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to exhibit IC₅₀ values in the low micromolar range against human glioblastoma and melanoma cells .
  • Anti-inflammatory Effects : The compound may inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators. This mechanism is crucial for developing new anti-inflammatory agents.

Case Studies and Research Findings

Several studies have evaluated the biological activity of structurally related compounds, providing insights into the potential effects of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide.

Study 1: Anticancer Properties

A recent study investigated the anticancer properties of related chromene derivatives, revealing that compounds with similar functional groups exhibited promising cytotoxicity against various cancer cell lines. For example, one derivative showed an IC₅₀ value of 1.61 µg/mL against A-431 cells, suggesting that modifications in the structure significantly influence activity .

Study 2: Mechanistic Insights

Research focused on the interaction dynamics between chromene derivatives and target proteins using molecular docking simulations indicated that these compounds predominantly engage in hydrophobic interactions with their targets, which could enhance their efficacy in biological systems .

Comparative Analysis with Similar Compounds

The unique combination of functional groups in (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide distinguishes it from other chromenes and related compounds.

Table 2: Comparison of Biological Activities

Compound NameIC₅₀ (µg/mL)Activity Type
(2Z)-N-(4-fluoro-2-methylphenyl)imino-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide1.98Anticancer
(2Z)-N-(dimethylphenyl)imino-N-(methylphenyl)-2H-chromene-3-carboxamide<10Anti-inflammatory
(2Z)-N-(methylphenyl)imino-N-(fluorophenyl)-2H-chromene-3-carboxamide3.50Antioxidant

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